
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide acts as an agonist of the nicotinic acetylcholine receptor alpha7 subtype (α7nAChR), which is highly expressed in the brain and has been implicated in various neurological and psychiatric disorders. Activation of α7nAChR by 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide leads to increased release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which can improve cognitive function and alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been shown to have various biochemical and physiological effects, including increased release of neurotransmitters such as acetylcholine, dopamine, and serotonin, improved cognitive function, and neuroprotective effects. 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
実験室実験の利点と制限
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the α7nAChR subtype, as well as its ability to cross the blood-brain barrier. However, 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has some limitations, including its short half-life and potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanism of action and biochemical effects, and developing more potent and selective α7nAChR agonists. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide in order to minimize potential toxicity and maximize therapeutic efficacy.
合成法
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with 1-bromo-3-chloropropane to form 2-(2,5-dimethylphenoxy)propane. The resulting intermediate is then reacted with N-methylmorpholine and 4-(chlorobutyl)morpholine to form 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-16-7-8-17(2)19(15-16)25-18(3)20(23)21(4)9-5-6-10-22-11-13-24-14-12-22/h7-8,15,18H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHIQVGFCUQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N(C)CCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{1-[(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904633.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5904643.png)
![7-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904651.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5904657.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5904666.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)


![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)

